Diethyl (2-chlorohexyl)propanedioate
Description
Diethyl (2-chlorohexyl)propanedioate is an organochlorine ester derivative of propanedioic acid (malonic acid). Its structure features a central propanedioate core substituted with a 2-chlorohexyl group and two ethyl ester moieties. This compound is of interest in organic synthesis, particularly in the development of agrochemicals or pharmaceuticals, where chloroalkyl esters are often utilized as intermediates.
Properties
CAS No. |
90284-89-2 |
|---|---|
Molecular Formula |
C13H23ClO4 |
Molecular Weight |
278.77 g/mol |
IUPAC Name |
diethyl 2-(2-chlorohexyl)propanedioate |
InChI |
InChI=1S/C13H23ClO4/c1-4-7-8-10(14)9-11(12(15)17-5-2)13(16)18-6-3/h10-11H,4-9H2,1-3H3 |
InChI Key |
IUYBDUVPRVZPIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC(C(=O)OCC)C(=O)OCC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-chlorohexyl)propanedioate typically involves the alkylation of diethyl malonate with 2-chlorohexyl bromide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the diethyl malonate to form an enolate ion. This enolate ion then undergoes nucleophilic substitution with 2-chlorohexyl bromide to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-chlorohexyl)propanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: The compound can undergo decarboxylation to yield substituted monocarboxylic acids
Common Reagents and Conditions
Sodium Ethoxide: Used for the formation of enolate ions.
Aqueous Hydrochloric Acid: Used for hydrolysis and decarboxylation reactions.
Alkyl Halides: Used for further alkylation reactions
Major Products Formed
Substituted Malonic Esters: Formed through alkylation reactions.
Monocarboxylic Acids: Formed through hydrolysis and decarboxylation
Scientific Research Applications
Diethyl (2-chlorohexyl)propanedioate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential use in the development of new drugs and therapeutic agents.
Agriculture: Used in the synthesis of agrochemicals and pesticides
Mechanism of Action
The mechanism of action of diethyl (2-chlorohexyl)propanedioate involves the formation of enolate ions, which act as nucleophiles in various chemical reactions. The enolate ions can undergo nucleophilic substitution, addition, and other reactions, leading to the formation of a wide range of products. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, insights can be inferred from related compounds:
(i) Diethylaminoethyl Chloride ()
- Structure: Features a diethylamino group attached to a chloroethyl chain (C₂H₄Cl), distinct from the chlorohexyl-propanedioate backbone of the target compound.
- Reactivity: The presence of a tertiary amine in diethylaminoethyl chloride enables nucleophilic substitution reactions, whereas the ester and chloroalkyl groups in Diethyl (2-chlorohexyl)propanedioate may favor hydrolysis or alkylation pathways .
(ii) 2-(2,4-Dichlorophenoxy)propionic Acid ()
- Functional Groups: A chlorinated phenoxy-propionic acid, differing significantly from the esterified malonic acid structure of this compound.
Challenges in Comparative Analysis
The lack of direct experimental data in the provided evidence precludes a rigorous comparison of this compound with its analogs. For example:
- Physicochemical Properties : Melting points, solubility, or stability data are absent.
- Synthetic Routes: No information on preparation methods or yields.
- Biological Activity: Potential pesticidal or pharmacological effects remain speculative.
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